

Developing 2'2'-cGAMP-Based Therapeutics: Application Notes and Protocols

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Compound of Interest

Compound Name: 2'2'-cGAMP

Cat. No.: B593878

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Introduction

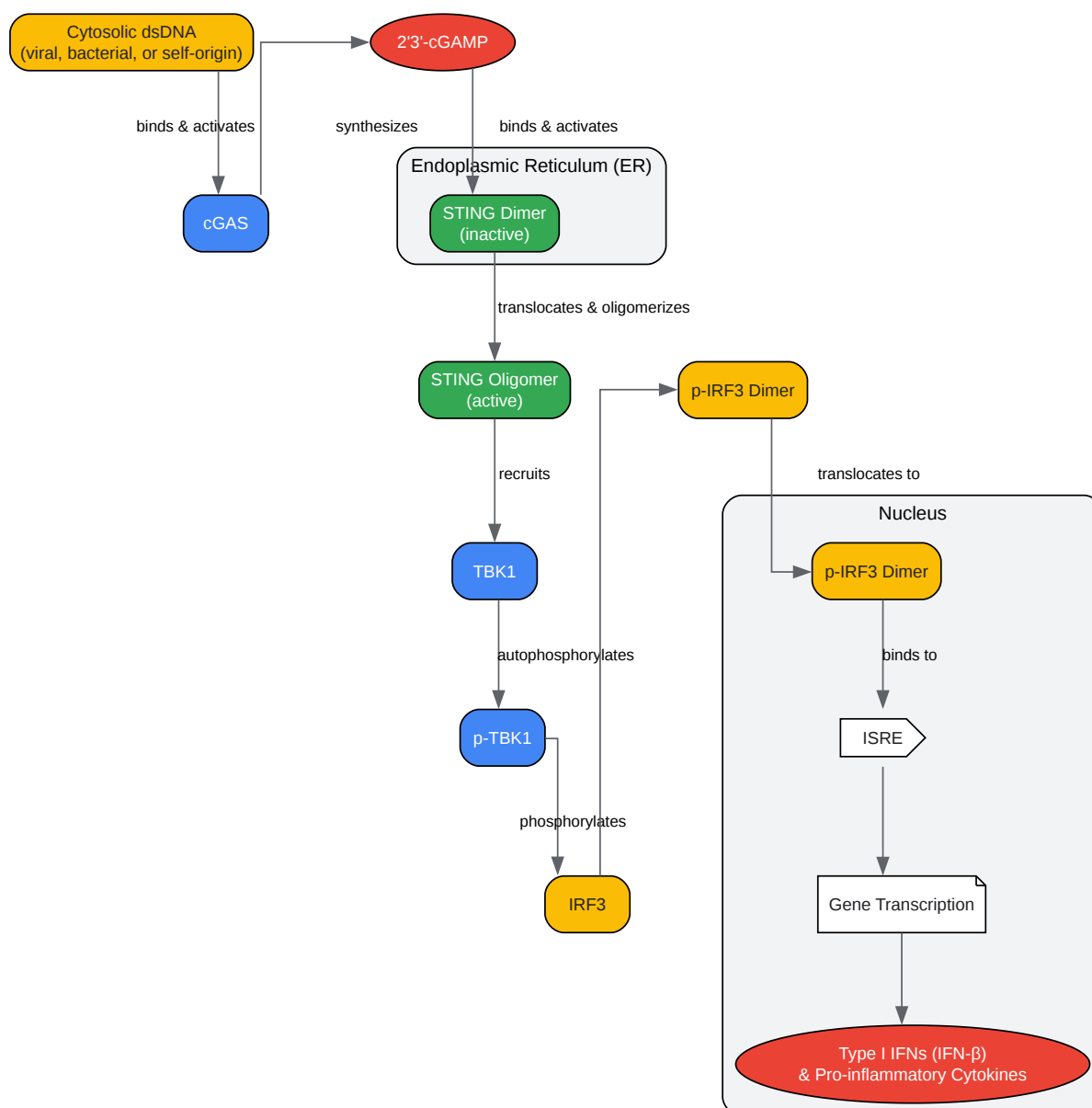
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogenic infection and cellular damage. Activation of the STING pathway initiates a potent anti-tumor and anti-viral immune response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This has positioned STING as a highly promising target for cancer immunotherapy.[1][2][3][4]

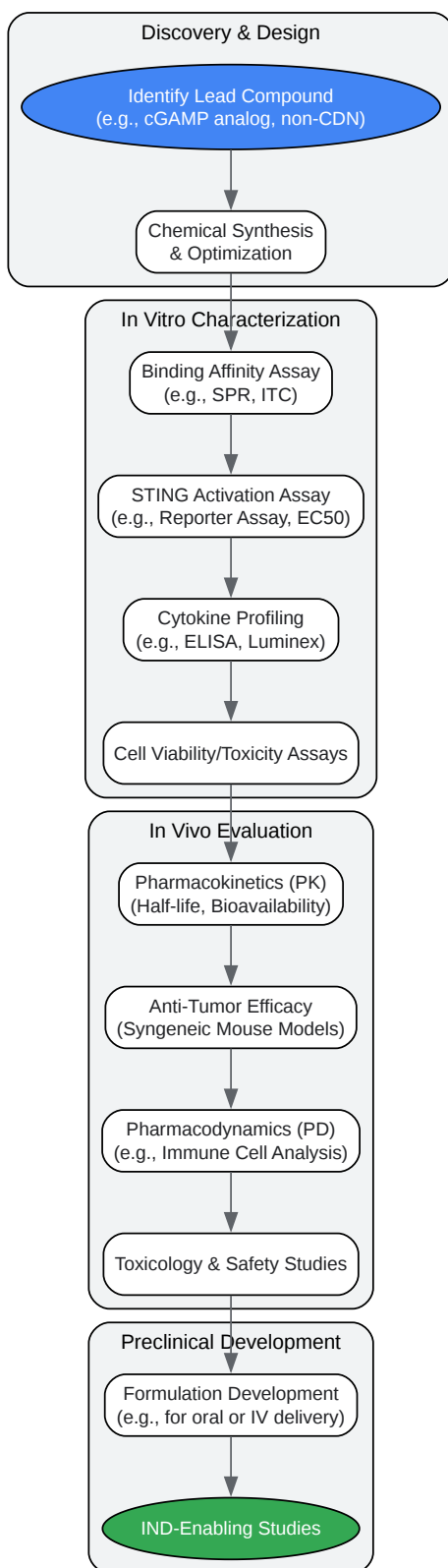
The endogenous activator of STING is 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), a second messenger produced by cyclic GMP-AMP synthase (cGAS) upon binding to cytosolic dsDNA.[5] While the user's query specifically mentions **2'2'-cGAMP**, it is important to note that 2'3'-cGAMP is the primary and most potent natural ligand for human STING. Other isomers, including **2'2'-cGAMP** and 3'3'-cGAMP, can also activate STING, but generally with lower affinity. This document will focus on the development of cGAMP-based therapeutics, with a primary emphasis on the more potent 2'3'-cGAMP and its analogs, while also providing comparative data for **2'2'-cGAMP** where available.

These application notes provide an overview of the cGAMP-STING signaling pathway, quantitative data on various STING agonists, and detailed protocols for key experiments in the development of cGAMP-based therapeutics.

cGAMP-STING Signaling Pathway

The activation of the STING pathway by cGAMP is a multi-step process that results in the transcription of a wide array of immune-stimulatory genes.





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